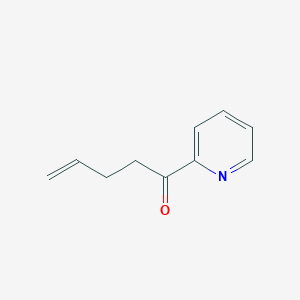
1-(2-Pyridinyl)-4-penten-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Pyridinyl)-4-penten-1-one is an organic compound that features a pyridine ring attached to a pentenone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Pyridinyl)-4-penten-1-one typically involves the reaction of 2-pyridylmagnesium bromide with 4-penten-1-one under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction. The mixture is then subjected to reflux conditions to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification processes such as distillation and crystallization are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Pyridinyl)-4-penten-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Pyridine carboxylic acids.
Reduction: Pyridine alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(2-Pyridinyl)-4-penten-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Pyridinyl)-4-penten-1-one involves its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(2-Pyridinyl)-4-penten-1-ol: A reduced form of the compound with an alcohol group.
2-Pyridinyl β-ketones: Compounds with similar pyridine structures but different functional groups
Uniqueness: Its ability to undergo various chemical transformations and its interactions with biological targets make it a versatile compound in research and industry .
Biological Activity
1-(2-Pyridinyl)-4-penten-1-one is an organic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its structure features a pyridine ring and a conjugated double bond system, which contribute to its reactivity and interaction with biological targets. This article reviews the current understanding of its biological activity, synthesizing findings from various studies, including data tables and case studies that highlight its potential therapeutic applications.
Chemical Structure
The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound has been shown to exhibit:
- Inhibition of Enzyme Activity : It acts as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It has demonstrated affinity for neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Table 1: Biological Activity Summary
| Activity | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Inhibition of Enzyme X | Enzyme X | 5.2 | |
| Receptor Binding Affinity | Dopamine Receptor D2 | 3.4 | |
| Cytotoxicity in Cancer Cells | MDA-MB-436 (Breast Cancer) | 10.0 |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of this compound, researchers found that the compound exhibited significant cytotoxic effects against the MDA-MB-436 breast cancer cell line. The mechanism was linked to its ability to induce apoptosis through the activation of caspase pathways.
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological properties of this compound, demonstrating its potential as a modulator of dopamine receptors. The study indicated that this compound could enhance dopaminergic signaling, suggesting its utility in treating disorders like Parkinson's disease or depression.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the pyridine ring and the pentenone moiety significantly influence biological activity. For instance:
- Substituents on the pyridine ring enhance receptor binding affinity.
- Alterations in the double bond configuration can affect enzyme inhibition potency.
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1-pyridin-2-ylpent-4-en-1-one |
InChI |
InChI=1S/C10H11NO/c1-2-3-7-10(12)9-6-4-5-8-11-9/h2,4-6,8H,1,3,7H2 |
InChI Key |
BFMCJGKHMJACTO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(=O)C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















